Z-4-(4-hydroxy-1,2-diphenyl-but-1-enyl)-phenol
Overview
Description
Z-4-(4-hydroxy-1,2-diphenyl-but-1-enyl)-phenol: is an organic compound characterized by its phenolic structure and the presence of a hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-4-(4-hydroxy-1,2-diphenyl-but-1-enyl)-phenol typically involves the following steps:
Aldol Condensation: The initial step involves the aldol condensation of benzaldehyde with acetophenone to form 1,2-diphenyl-1-butanone.
Reduction: The ketone group in 1,2-diphenyl-1-butanone is reduced to form 1,2-diphenyl-1-butanol.
Dehydration: The alcohol undergoes dehydration to form 1,2-diphenyl-1-butene.
Hydroxylation: The final step involves the hydroxylation of the butene to introduce the hydroxy group, resulting in the formation of this compound.
Industrial Production Methods: Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form various derivatives.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, alkanes.
Substitution Products: Esters, ethers.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a catalyst or catalyst precursor in organic reactions.
Biology:
Biochemical Studies: Investigated for its interactions with biological molecules and potential biological activity.
Medicine:
Pharmaceuticals: Potential use in the development of new drugs due to its unique structure and reactivity.
Industry:
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Z-4-(4-hydroxy-1,2-diphenyl-but-1-enyl)-phenol involves its interaction with molecular targets such as enzymes or receptors. The hydroxy group can form hydrogen bonds, while the phenyl groups can participate in π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
4-Hydroxy-1,2-diphenyl-but-1-enyl-phenol: A similar compound with slight structural differences.
4-Hydroxy-1,2-diphenyl-but-1-enyl-phenyl ether: An ether derivative with different reactivity.
Uniqueness: Z-4-(4-hydroxy-1,2-diphenyl-but-1-enyl)-phenol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
4-[(Z)-4-hydroxy-1,2-diphenylbut-1-enyl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O2/c23-16-15-21(17-7-3-1-4-8-17)22(18-9-5-2-6-10-18)19-11-13-20(24)14-12-19/h1-14,23-24H,15-16H2/b22-21- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRAPAWFDOQVLLC-DQRAZIAOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)O)CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\C3=CC=C(C=C3)O)/CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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